molecular formula C14H14O2 B1610764 [3-(Phenoxymethyl)phenyl]methanol CAS No. 34904-99-9

[3-(Phenoxymethyl)phenyl]methanol

Cat. No.: B1610764
CAS No.: 34904-99-9
M. Wt: 214.26 g/mol
InChI Key: ZKZSJQJXKWKOJY-UHFFFAOYSA-N
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Description

[3-(Phenoxymethyl)phenyl]methanol is an organic compound with the molecular formula C14H14O2. It is characterized by a phenyl group substituted with a phenoxymethyl group and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

[3-(Phenoxymethyl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“[3-(Phenoxymethyl)phenyl]methanol” is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Phenoxymethyl)phenyl]methanol typically involves multi-step reactions. One common method starts with 3-cyanobenzyl bromide as the starting material. The synthetic route includes the following steps :

    Reaction with Potassium Carbonate (K2CO3) in Acetone: This step involves the nucleophilic substitution of the bromide group with a phenoxymethyl group.

    Hydrolysis with Potassium Hydroxide (KOH): The intermediate product undergoes hydrolysis to form the corresponding alcohol.

    Reduction with Lithium Aluminium Hydride (LiAlH4): The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(Phenoxymethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenoxymethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of [3-(Phenoxymethyl)phenyl]methanal or [3-(Phenoxymethyl)phenyl]methanoic acid.

    Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

    Substitution: Formation of substituted phenylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    [3-(Phenoxymethyl)phenyl]methanal: An aldehyde derivative with similar structural features.

    [3-(Phenoxymethyl)phenyl]methanoic acid: A carboxylic acid derivative with similar structural features.

    [3-(Phenoxymethyl)phenyl]methane: A hydrocarbon derivative with similar structural features.

Uniqueness

[3-(Phenoxymethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-(phenoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZSJQJXKWKOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496430
Record name [3-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34904-99-9
Record name [3-(Phenoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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